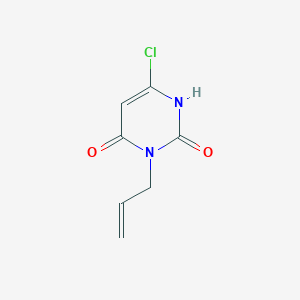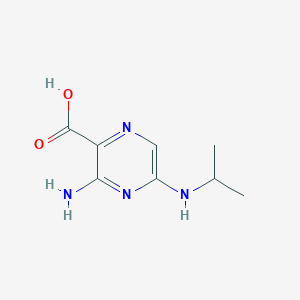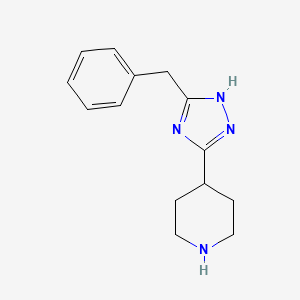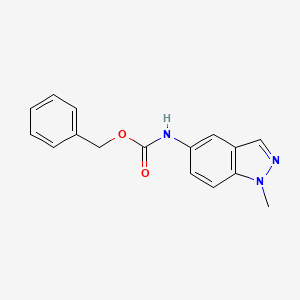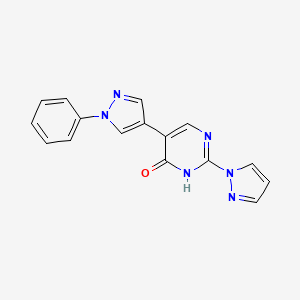
5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrazole and pyrimidinone families. This compound features a pyrazole ring substituted with a phenyl group and a pyrimidinone ring substituted with another pyrazole ring. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-1H-pyrazol-4-carbaldehyde with 1H-pyrazol-1-ylamine under acidic conditions, followed by cyclization and oxidation steps to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole and pyrimidinone rings, often involving halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation Products: Hydroxylated derivatives
Reduction Products: Reduced forms of the compound
Substitution Products: Halogenated or alkylated derivatives
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its pyrazole and pyrimidinone rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound is investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
作用机制
The mechanism by which 5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to biological responses. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
相似化合物的比较
Pyrazole derivatives: Other pyrazole-based compounds with various substituents
Pyrimidinone derivatives: Compounds featuring pyrimidinone rings with different functional groups
Heterocyclic compounds: Other heterocyclic compounds with similar ring structures
Uniqueness: 5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one stands out due to its dual pyrazole and pyrimidinone rings, which provide unique chemical properties and reactivity compared to other similar compounds. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C16H12N6O |
|---|---|
分子量 |
304.31 g/mol |
IUPAC 名称 |
5-(1-phenylpyrazol-4-yl)-2-pyrazol-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N6O/c23-15-14(10-17-16(20-15)21-8-4-7-18-21)12-9-19-22(11-12)13-5-2-1-3-6-13/h1-11H,(H,17,20,23) |
InChI 键 |
HGYKKQHKQYZGKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CN=C(NC3=O)N4C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


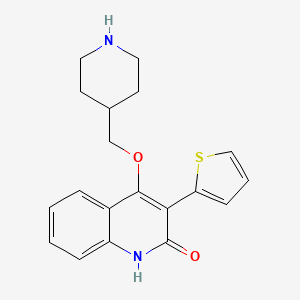
![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide](/img/structure/B15357157.png)

![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)
![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)

